molecular formula C12H10F2N2 B1443473 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine CAS No. 1247120-24-6

5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine

Cat. No. B1443473
M. Wt: 220.22 g/mol
InChI Key: DZBWJRIGIGAGCX-UHFFFAOYSA-N
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Description

5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine is a chemical compound with the molecular formula C12H10F2N2 . It has a molecular weight of 220.22 g/mol .


Synthesis Analysis

The synthesis of 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine involves a hydrogenation process. In one method, the nitro analogue of the compound is hydrogenated in the presence of a 2 wt% catalyst (Pd-C) at 40 psig H2 . The reaction is exothermic and results in an average temperature rise of 15°C. After the hydrogenation, di-t-butyl dicarbonate is added and the reaction is stirred at room temperature until conversion is complete .


Molecular Structure Analysis

The InChI code for 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine is 1S/C12H10F2N2/c13-8-5-6-10(15)12(7-8)16-11-4-2-1-3-9(11)14/h1-7,16H,15H2 .


Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it can be used in the synthesis of thiazolino[3,2-c]pyrimidin-5,7-diones . It can also react with aldehydes in the presence of acetic acid and sodium cyanoborohydride .

It is stored at 4°C . The boiling point and linear structure formula are not specified in the search results .

Scientific Research Applications

Synthesis and Chemical Reactions

  • A study detailed the synthesis of N1-(5-fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine, showcasing its potential in the production of complex fluorinated compounds which could have applications in pharmaceuticals and agrochemicals (Zissimou & Koutentis, 2017).

Biological Activity

  • Research on pyrimidine derivatives linked with morpholinophenyl groups, including compounds related to 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine, found significant larvicidal activity, indicating potential applications in developing new insecticides or mosquito control agents (Gorle et al., 2016).

Material Science

  • Fluorinated polyimides, synthesized from compounds including 1,3-bis(4-amino-2-trifluoromethylphenoxy) benzene, show excellent thermal stability, low moisture absorption, and high hygrothermal stability, making them suitable for use in high-performance polymers for aerospace, electronics, and coatings industries (Xie et al., 2001).

Optoelectronics

  • A study on the synthesis and application of fluorinated benzene-1,2-diamine derivatives in organic light emitting diodes (OLEDs) suggests that these compounds can improve device efficiency and stability, highlighting their importance in the development of next-generation displays and lighting (Braveenth et al., 2021).

Fluorination Techniques

  • The development of a simple method for direct fluorination of iodotriazoles using a compound similar to 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine demonstrates advancements in fluorination techniques, which are crucial for the synthesis of fluorinated pharmaceuticals and agrochemicals (Wang et al., 2015).

Advanced Materials

  • Research into the synthesis and characterization of conducting copolymers involving thiophene derivatives showcases the electrical properties of materials derived from fluorinated benzene diamines, suggesting their potential in electronics and energy storage applications (Turac et al., 2014).

Safety And Hazards

The safety information for 5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine indicates that it has the signal word 'Warning’ . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4-fluoro-2-N-(2-fluorophenyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2/c13-8-5-6-10(15)12(7-8)16-11-4-2-1-3-9(11)14/h1-7,16H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBWJRIGIGAGCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=C(C=CC(=C2)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-N1-(2-fluorophenyl)benzene-1,2-diamine

Synthesis routes and methods

Procedure details

(5-Fluoro-2-nitrophenyl)-(2-fluorophenyl)amine (3.04 g, 12.16 mmol) was dissolved in EtOAc (120 mL) and the flask evacuated and flushed with nitrogen gas. 10% Pd/C (0.3 g) was added and the reaction mixture stirred under an atmosphere of hydrogen gas, at RT overnight. A further amount of 10% Pd/C (0.3 g) was added and the reaction mixture stirred under an atmosphere of hydrogen gas for an extra 2 h. The resultant mixture was filtered through Celite® and the filtrate concentrated in vacuo to afford the title compound as a dark yellow oil, which solidified on standing (2.89 g, 95%). 1H NMR (CDCl3, 400 MHz): δ 7.05-6.87 (2H, m), 6.83-6.68 (3H, m), 6.68-6.59 (2H, m), 5.36 (1H, s), 3.49 (2H, s)
Name
(5-Fluoro-2-nitrophenyl)-(2-fluorophenyl)amine
Quantity
3.04 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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